Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione , also known as benzocyclobutene , is a bicyclic compound with the chemical formula C₈H₈ . It belongs to the class of compounds known as cyclobutenes . The molecule consists of a four-membered cyclobutene ring fused to a benzene ring. The name “bicyclo” indicates the presence of two rings in the structure.
Synthesis Analysis
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione involves various methods, including thermal rearrangement of suitable precursors. One common route is the photochemical isomerization of 1,2-dihydrobenzocyclobutene to form the target compound. Researchers have explored different synthetic pathways to access this intriguing molecule.
Molecular Structure Analysis
The molecular structure of bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione reveals its unique arrangement. The cyclobutene ring introduces strain due to its non-planarity, resulting in interesting reactivity patterns. The conjugation between the cyclobutene and benzene rings influences its electronic properties.
Chemical Reactions Analysis
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione participates in various chemical reactions:
- Diels-Alder reactions : The strained cyclobutene ring readily undergoes Diels-Alder reactions with dienes, leading to complex polycyclic structures.
- Electrophilic aromatic substitution : The benzene ring allows for electrophilic substitution reactions, such as halogenation or nitration.
- Ring-opening reactions : The cyclobutene ring can open under specific conditions, yielding diverse products.
Physical And Chemical Properties Analysis
- Melting Point : The compound has a melting point around 323.6 - 324 K .
- Vaporization Enthalpy : The enthalpy of vaporization is approximately 43.7 kJ/mol .
- Ionization Energy : The ionization energy (electron impact) is 8.74 eV .
Safety And Hazards
- Flammability : Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione is flammable.
- Toxicity : Limited toxicity data are available, but caution should be exercised due to its strained structure.
Future Directions
Researchers should explore:
- Biological Activity : Investigate potential applications in drug discovery or materials science.
- Synthetic Modifications : Develop new synthetic routes for derivatives.
- Computational Studies : Perform quantum mechanical calculations to understand reactivity.
properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYUUJYMWILSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80213272 | |
Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octa-1,3,5-triene-7,8-dione | |
CAS RN |
6383-11-5 | |
Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006383115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(4.2.0)octa-1,3,5-triene-7,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80213272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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